2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-[2-(2-methylphenyl)-4,6-dioxo-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-14-7-2-4-9-17(14)28-21(19-11-6-12-32-19)20-22(31-28)24(30)27(23(20)29)25-16(13-26)15-8-3-5-10-18(15)33-25/h2,4,6-7,9,11-12,20-22H,3,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKVWSKHQDRQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C#N)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic molecule that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H20N2O4S2 |
| CAS Number | 1384428-22-1 |
| Functional Groups | Dioxo, thiophene, carbonitrile |
Structural Features
The presence of the thiophene ring and carbonitrile group suggests potential interactions with various biological targets, such as enzymes and receptors. The dioxo substituents may enhance its reactivity and biological activity.
Anticancer Properties
Research indicates that compounds with similar scaffolds exhibit significant anticancer activity. For instance, pyrrolo[3,4-c]pyridine derivatives have shown efficacy against various cancer cell lines. A study demonstrated that derivatives of this class can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, compounds tested against ovarian and breast cancer cell lines exhibited moderate cytotoxicity with IC50 values in the low micromolar range .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Enzyme Inhibition : The presence of the dioxo group may allow the compound to act as an inhibitor of specific enzymes involved in cancer metabolism.
- Receptor Interaction : The thiophene moiety may facilitate binding to various receptors, influencing signaling pathways that regulate cell proliferation and survival.
Antimicrobial Activity
Similar derivatives have been assessed for their antimicrobial properties. For example, pyrrolo[3,4-c]pyridine derivatives have shown activity against Mycobacterium tuberculosis with MIC values below 0.15 µM for some compounds . This suggests potential applications in treating infections caused by resistant strains of bacteria.
Study 1: Antitumor Efficacy
In a controlled study, a series of pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated for their anticancer properties. The compound demonstrated significant cytotoxicity against human ovarian cancer cells with an IC50 value of 5 µM. The study concluded that structural modifications could enhance potency and selectivity for cancer cells over normal cells .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of structurally related compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited strong inhibitory effects at concentrations as low as 0.1 µM, highlighting their potential as novel therapeutic agents against tuberculosis .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole and isoxazole structures exhibit significant anticancer properties. The compound may share similar pharmacological profiles due to its structural components. Research has shown that pyrrole derivatives can inhibit tumor growth across various cancer cell lines, including ovarian and breast cancers. For instance, compounds with similar frameworks have demonstrated efficacy against non-small cell lung cancer and leukemia .
Antimicrobial Properties
The biological activity of pyrrolo[3,4-c]pyridine derivatives has been well documented, particularly their effectiveness against pathogenic bacteria such as Mycobacterium tuberculosis. The presence of the pyrrole moiety in our compound suggests potential antimicrobial effects, which could be explored further through in vitro studies .
Neurological Applications
Pyrrole-containing compounds have been investigated for their neuroprotective effects. They have shown promise in treating diseases related to the nervous system, such as neurodegenerative disorders. The compound's structural characteristics may enhance its interaction with neurological targets, warranting further investigation into its therapeutic potential .
Photochemical Properties
The unique structural elements of the compound suggest it could be used in photochemical applications. Compounds with similar structures have been employed in the development of organic light-emitting diodes (OLEDs) and solar cells due to their ability to absorb light and convert it into electrical energy. The dioxo and carbonitrile functionalities may contribute to desirable electronic properties .
Organic Synthesis
The synthesis of complex organic molecules often relies on intermediates derived from pyrrole and isoxazole compounds. The title compound may serve as a versatile building block in organic synthesis, facilitating the creation of novel materials with tailored properties for various applications in chemistry and materials science .
Case Study 1: Anticancer Screening
A study evaluated a series of pyrrole derivatives for their anticancer activity against multiple cancer cell lines. The results indicated that several compounds exhibited IC50 values in the low micromolar range. This suggests that our compound could potentially be screened for similar activity given its structural similarities .
Case Study 2: Neuroprotective Effects
Research on pyrrolo[3,4-c]pyridine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced damage. Given the presence of the pyrrole moiety in our compound, it may also exhibit neuroprotective properties that could be beneficial in developing treatments for neurodegenerative diseases .
Table: Comparison of Biological Activities
Comparison with Similar Compounds
Core Structural Features
The tetrahydrobenzo[b]thiophene core is shared with several analogs, but substituent variations define key differences:
Key Observations :
Comparison :
- The target compound likely requires sequential functionalization of the tetrahydrobenzo[b]thiophene core, similar to methods in and , but with tailored reagents for thiophen-2-yl and o-tolyl incorporation .
- Higher yields (e.g., 79–88% in ) suggest efficient cyclization strategies for carbonitrile derivatives, which may apply to the target compound .
Physicochemical and Spectroscopic Properties
Melting Points and Stability
While data for the target compound are unavailable, analogs provide benchmarks:
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| Compound 21b () | 280–282 | |
| Compound 1l () | 243–245 | |
| Compound 22b () | 106–110 |
Inference :
NMR Spectral Trends
highlights that substituent-induced chemical shift changes are localized. For example:
- Region A (positions 39–44) : Sensitive to aryl/heteroaryl substituents (e.g., thiophen-2-yl vs. phenyl in the target compound) .
- Region B (positions 29–36) : Reflects electronic effects from electron-withdrawing groups (e.g., carbonitrile) .
Bioactivity and Computational Predictions
Bioactivity Profiling
indicates that structural similarity correlates with bioactivity clustering. The target compound’s thiophen-2-yl group may confer distinct interactions compared to phenyl-containing analogs (e.g., enhanced π-stacking with biological targets) .
Computational Similarity Metrics
Using Tanimoto/Dice indices (), the target compound’s similarity to known inhibitors could be quantified. For example:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the nucleophilic substitution reaction in heterocyclic systems like pyrrolo-isoxazole derivatives?
- Methodological Answer : Utilize a stepwise approach with controlled reaction conditions. For example, employ PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour to enhance yield and purity . Monitor reaction progress via TLC and purify intermediates using recrystallization in aqueous acetic acid.
Q. How should researchers handle acute toxicity risks during synthesis?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Design experiments with closed systems to minimize exposure and establish emergency protocols, including access to 24/7 toxicology support .
Q. What spectral techniques are essential for characterizing thiophene-containing heterocycles?
- Methodological Answer : Combine IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thiophene (C-S, ~700 cm⁻¹) vibrations . Validate assignments using DFT/B3LYP/6-311G(d,p) calculations to correlate experimental and theoretical vibrational frequencies .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and calculated NMR chemical shifts?
- Methodological Answer : Perform solvent-effect simulations (e.g., using the IEF-PCM model) to account for environmental influences. Adjust basis sets (e.g., 6-311++G(d,p)) and compare with experimental and NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or tautomerism .
Q. What mechanistic insights explain regioselectivity in multi-step syntheses involving thiophene and triazole moieties?
- Methodological Answer : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactive sites. For example, electron-rich thiophene rings (HOMO ≈ -5.3 eV) preferentially undergo electrophilic substitution at the α-position, while triazole nitrogen atoms (LUMO ≈ -1.8 eV) facilitate nucleophilic attacks .
Q. How does torsion angle variation impact conformational stability in tetrahydro-2H-pyrrolo-isoxazole systems?
- Methodological Answer : Construct a molecular energy profile by rotating the torsion angle from -180° to +180° in 20° increments using DFT. Identify energy minima (<5 kcal/mol) as stable conformers and validate with X-ray crystallography or NOESY NMR .
Q. What strategies address challenges in assigning IR peaks for overlapping functional groups (e.g., carbonyl vs. nitrile)?
- Methodological Answer : Use isotopic labeling (e.g., -carbonitrile) to isolate vibrations. Compare experimental IR spectra with DFT-derived normal mode animations to distinguish C≡N (~2220 cm⁻¹) from C=O (~1680 cm⁻¹) stretches .
Q. How can researchers analyze thione-thiol tautomerism in triazole derivatives?
- Methodological Answer : Employ NMR to monitor thiol proton signals (~3–4 ppm) and UV-Vis spectroscopy to track tautomeric equilibria. Use DFT to calculate relative Gibbs free energies, favoring the thione form by 2–3 kcal/mol in polar solvents .
Contradiction Analysis
- Synthetic Routes : uses nucleophilic substitution, while employs catalytic PEG-400. Address by comparing reaction yields and byproducts under varying conditions (e.g., solvent polarity, temperature).
- Tautomer Stability : Discrepancies in thione-thiol ratios between studies may arise from solvent polarity or measurement techniques. Standardize solvent systems (e.g., DMSO vs. chloroform) for direct comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
